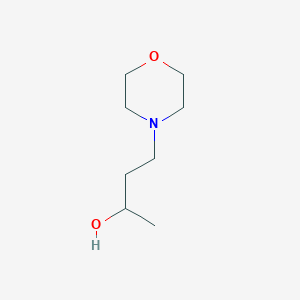
4-(Morpholin-4-yl)butan-2-ol
Vue d'ensemble
Description
“4-(Morpholin-4-yl)butan-2-ol” is a chemical compound with the CAS Number: 858440-45-6 . Its IUPAC name is 4-(4-morpholinyl)-2-butanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 159.23 .Chemical Reactions Analysis
There is a study that used “this compound” in a lipase-catalyzed enantiomer selective acylation . The reaction was carried out in a U-shape microreactor with enzyme-coated magnetic nanoparticles .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 159.23 .Applications De Recherche Scientifique
- Acylation énantiosélective : Des chercheurs ont utilisé le 4-(morpholin-4-yl)butan-2-ol comme substrat pour des réactions d'acylation enzymatiques. Par exemple, la lipase B de Candida antarctica (CaLB) immobilisée sur des nanoparticules magnétiques (MNP) a été utilisée dans un microréacteur à écoulement continu pour acylater sélectivement cet alcool chiral. Cette réaction est particulièrement pertinente en raison de la présence du composé dans le médicament mucolytique Fedrilate .
Biocatalyse et Synthèse Enzymatiques
Mécanisme D'action
Target of Action
It has been used in studies involving enzyme-catalyzed reactions .
Mode of Action
It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .
Biochemical Pathways
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .
Result of Action
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 4-(Morpholin-4-yl)butan-2-ol interacts with enzymes such as lipase B from Candida antarctica (CaLB). The compound serves as a substrate for this enzyme, which catalyzes its enantiomer selective acylation . This interaction is crucial for the compound’s role in these reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes like CaLB. The compound binds to the active site of these enzymes, facilitating the catalysis of its enantiomer selective acylation . This process can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s activity can be enhanced when it is used in a continuous flow system with enzymes immobilized on magnetic nanoparticles
Metabolic Pathways
This compound is involved in metabolic pathways related to its enzymatic acylation by CaLB The compound interacts with this enzyme, which can influence metabolic flux and metabolite levels
Propriétés
IUPAC Name |
4-morpholin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZAIRQNOBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
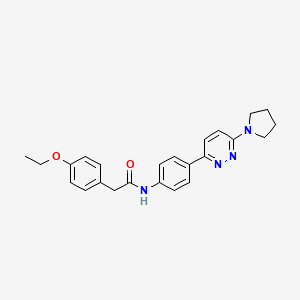
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)

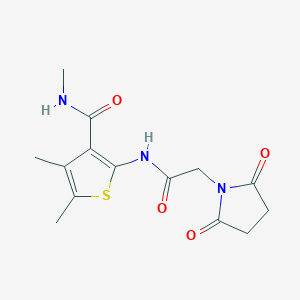
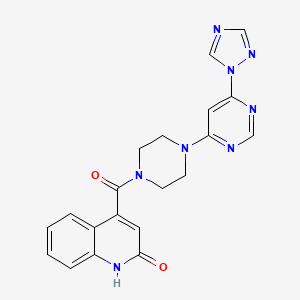
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
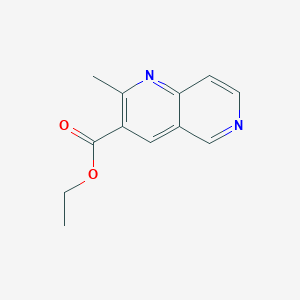
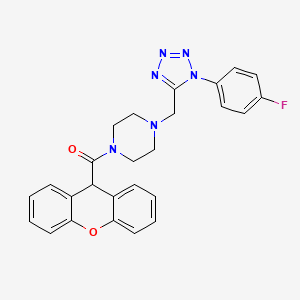
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)

